S-Ethyl ethanethioate

Catalog No.
S773327
CAS No.
625-60-5
M.F
C4H8OS
M. Wt
104.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Ethyl ethanethioate

CAS Number

625-60-5

Product Name

S-Ethyl ethanethioate

IUPAC Name

S-ethyl ethanethioate

Molecular Formula

C4H8OS

Molecular Weight

104.17 g/mol

InChI

InChI=1S/C4H8OS/c1-3-6-4(2)5/h3H2,1-2H3

InChI Key

APTGPWJUOYMUCE-UHFFFAOYSA-N

SMILES

CCSC(=O)C

solubility

insoluble in water; soluble in alcohol; miscible in diethyl ethe

Canonical SMILES

CCSC(=O)C

The exact mass of the compound S-Ethyl ethanethioate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in alcohol; miscible in diethyl ether. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

S-Ethyl ethanethioate is a thioester, an organosulfur compound featuring an acetyl group bonded to an ethylthio moiety (CH3C(O)SC2H5). It serves as a stable, liquid-form reagent in organic synthesis, primarily for introducing acetyl or ethylthio groups, and as a specialized component in the flavor and fragrance industry. [REFS-1, REFS-2] Unlike more aggressive acetylating agents or highly volatile thiols, it offers a distinct balance of reactivity and handling properties, making it a deliberate choice for specific process conditions and applications. [1]

Procurement decisions require careful consideration of specific properties, and S-Ethyl ethanethioate is not directly interchangeable with its common analogs. Replacing it with its oxygen counterpart, ethyl acetate, results in significantly lower reactivity for acyl transfer reactions. [REFS-1, REFS-2] Substituting with more aggressive acetylating agents like acetyl chloride introduces issues of harsh reaction conditions, lower selectivity, and the production of corrosive HCl gas. [3] Furthermore, attempting to use its precursor, ethanethiol, for introducing the ethylthio group poses significant handling challenges and safety risks due to extreme flammability, high volatility, and a potent, difficult-to-contain stench. [4] S-Ethyl ethanethioate thus occupies a specific operational niche, providing controlled reactivity without the handling and safety burdens of its closest alternatives.

Enhanced Processability and Handling Safety Over Common Alternatives

S-Ethyl ethanethioate exists as a stable liquid with a high boiling point (116 °C), offering significant advantages in handling, storage, and process safety compared to common substitutes. In contrast, acetyl chloride is a highly volatile, fuming liquid with a low boiling point (52 °C) that reacts violently with water. [1] Ethanethiol is even more hazardous to handle, with an extremely low boiling point (35 °C), high flammability, and severe inhalation toxicity, requiring specialized containment and handling protocols. [REFS-3, REFS-4]

Evidence DimensionBoiling Point (Processability/Safety)
Target Compound Data116 °C
Comparator Or BaselineAcetyl Chloride: 52 °C | Ethanethiol: 35 °C
Quantified Difference64 °C higher than Acetyl Chloride; 81 °C higher than Ethanethiol
ConditionsStandard atmospheric pressure.

The significantly higher boiling point simplifies material handling, reduces vapor exposure risk, and minimizes the need for specialized cooling or pressure-rated equipment, lowering operational costs and improving safety.

Superior Acylating Reactivity Compared to Oxygen Ester Analog

The thioester linkage in S-Ethyl ethanethioate is fundamentally more reactive in nucleophilic acyl substitution than the corresponding oxygen ester bond in ethyl acetate. This is because the thiolate leaving group (RS⁻) is a weaker base and thus a better leaving group than the alkoxide (RO⁻). [1] Furthermore, the carbonyl carbon of a thioester is more electrophilic due to less effective resonance stabilization between the carbon 2p and sulfur 3p orbitals. [2] This intrinsic chemical property allows for acyl transfer reactions to occur under milder conditions or at faster rates than with ethyl acetate.

Evidence DimensionLeaving Group Ability (pKa of Conjugate Acid)
Target Compound DataThiolate (from Thioester), conjugate acid pKa ~10-12 (for Ethanethiol)
Comparator Or BaselineAlkoxide (from Ester), conjugate acid pKa ~16-18 (for Ethanol)
Quantified DifferenceThe leaving group from the thioester is the conjugate base of an acid that is 4-8 orders of magnitude stronger, indicating superior leaving group ability.
ConditionsAqueous pKa values, general principle.

For syntheses involving sensitive substrates or requiring efficient acetylation, selecting S-Ethyl ethanethioate over ethyl acetate can lead to higher yields, shorter reaction times, and reduced energy consumption.

Unique Olfactory Profile for High-Value Flavor & Fragrance Applications

S-Ethyl ethanethioate provides a complex and potent sensory profile described as sulfurous, with notes of onion, garlic, and fruit, which is valued for creating savory, roasted, and gourmand accords in flavor and fragrance formulations. [REFS-1, REFS-2] This profile is fundamentally different from its oxygen analog, ethyl acetate, which presents a simple, sweet-fruity character and has a significantly higher odor detection threshold of 245 ppb. [2] Volatile thiols and thioesters are known for their extremely low odor thresholds, often in the ng/L range, making them impactful at trace levels where oxygen esters would be imperceptible. [3]

Evidence DimensionOdor Character & Potency
Target Compound DataComplex sulfurous, onion, fruity, coffee notes; characteristically potent at low concentrations.
Comparator Or BaselineEthyl Acetate: Simple sweet, fruity character; Odor Detection Threshold = 245 ppb.
Quantified DifferenceFundamentally different sensory profile and orders of magnitude higher potency (inferred from class data).
ConditionsSensory panel descriptions and air-dilution olfactometry for comparator.

This compound delivers a unique sensory signature that cannot be replicated by common esters, making it an essential, non-substitutable component for developing specific, high-impact flavor and fragrance profiles.

Controlled Acetylation of Sensitive Substrates

For multi-step syntheses where substrates are sensitive to harsh reagents or acidic byproducts, S-Ethyl ethanethioate serves as an effective acetylating agent. Its reactivity is greater than that of ethyl acetate, enabling efficient reactions, but it avoids the aggressive nature and corrosive HCl byproduct of acetyl chloride, improving yield and simplifying workup. [1]

Formulation of Specialty Savory and Roasted Flavors

In the food and beverage industry, this compound is specified for creating authentic savory, onion, or roasted coffee flavor profiles. Its potent and unique sulfurous character provides a signature note that cannot be achieved with simple esters or other common flavor components, making it critical for high-value product formulations.

Safer Reagent for Introducing Ethylthio Moieties

When a synthesis requires the introduction of an ethylthio (-SEt) group, S-Ethyl ethanethioate can be used as a stable, easy-to-handle precursor. It serves as a safer and more process-friendly alternative to using highly volatile, malodorous, and toxic ethanethiol directly, improving laboratory safety and process control.

Physical Description

Liquid
clear liquid

XLogP3

1

Boiling Point

116.4 °C

Density

d20 0.98
0.979 (20°)

UNII

6E715F929W

GHS Hazard Statements

Aggregated GHS information provided by 163 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (25.77%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (28.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (25.77%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (27.61%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

59094-77-8
625-60-5

Wikipedia

S-ethyl thiolacetate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Ethanethioic acid, S-ethyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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